molecular formula C15H15F2NO4 B13456818 3-((Benzyloxy)carbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid

3-((Benzyloxy)carbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid

Cat. No.: B13456818
M. Wt: 311.28 g/mol
InChI Key: YQMFMLGQXSOONP-UHFFFAOYSA-N
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Description

3-((Benzyloxy)carbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure features a benzyloxycarbonyl group, two fluorine atoms, and a bicyclic azabicycloheptane core, making it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Benzyloxy)carbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the cycloaddition reaction, where a suitable diene and dienophile undergo a [4+2] cycloaddition to form the bicyclic core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and solvent conditions to favor the desired product formation. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-((Benzyloxy)carbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups, allowing for further derivatization.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

3-((Benzyloxy)carbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((Benzyloxy)carbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group may facilitate binding to enzymes or receptors, while the fluorine atoms can enhance the compound’s stability and bioavailability. The bicyclic structure allows for a rigid conformation, which can be crucial for selective binding to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((Benzyloxy)carbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid is unique due to its combination of a benzyloxycarbonyl group, fluorine atoms, and a bicyclic azabicycloheptane core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H15F2NO4

Molecular Weight

311.28 g/mol

IUPAC Name

7,7-difluoro-3-phenylmethoxycarbonyl-3-azabicyclo[4.1.0]heptane-6-carboxylic acid

InChI

InChI=1S/C15H15F2NO4/c16-15(17)11-8-18(7-6-14(11,15)12(19)20)13(21)22-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,19,20)

InChI Key

YQMFMLGQXSOONP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2C1(C2(F)F)C(=O)O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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